TAK-603
Overview
Description
TAK-603 is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of TAK-603 typically involves multi-step synthetic routes. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
TAK-603 undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides, which are important intermediates in the synthesis of other biologically active compounds.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups and the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TAK-603 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential pharmacological properties, it is studied for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of TAK-603 involves its interaction with specific molecular targets and pathways. The triazole ring and the quinoline core can form hydrogen bonds and π-π interactions with biological receptors, leading to modulation of their activity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
TAK-603 can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Quinoline derivatives: Other compounds with a quinoline core, such as chloroquine and hydroxychloroquine, which are used as antimalarial agents. The uniqueness of this compound lies in its combination of the quinoline core, multiple methoxy groups, and the triazole ring, which together contribute to its distinct chemical and biological properties.
Biological Activity
TAK-603 is a novel compound developed as a potential disease-modifying antirheumatic drug (DMARD) with significant immunomodulatory and anti-inflammatory properties. Its primary focus is on the selective suppression of Th1-type cytokine production, which plays a crucial role in various autoimmune diseases, particularly rheumatoid arthritis. This article presents a detailed investigation into the biological activity of this compound, including its effects on cytokine production, bone resorption, and its efficacy in preclinical models.
Cytokine Suppression
Research indicates that this compound selectively inhibits the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while sparing Th2 cytokines like IL-4 and IL-5. This selective action was demonstrated in both in vitro systems using T-cell lines and in vivo models of arthritis. In studies involving adjuvant arthritis in rats, treatment with this compound resulted in significantly lower levels of Th1 cytokine mRNA expression in both the arthritic joint and systemic circulation, correlating with reduced disease severity .
Table 1: Effects of this compound on Cytokine Production
Cytokine Type | Treatment Group | Cytokine Level Reduction |
---|---|---|
Th1 | This compound | Significant |
Th2 | This compound | Minimal |
Anti-resorptive Activity
This compound has also been shown to exhibit potent anti-resorptive effects, making it a candidate for treating bone-related diseases. In ovariectomized mouse models, this compound effectively prevented bone loss by inhibiting osteoclast formation and function. The compound demonstrated significant improvements in femoral bone density compared to control groups .
Table 2: Impact of this compound on Bone Density in Ovariectomized Mice
Treatment Group | Femoral Bone Weight (mg) | Percentage Change (%) |
---|---|---|
Control | 11.7 | 0 |
This compound (10 mg/kg) | 12.8 | +9.4 |
Immunomodulatory Effects
In addition to its effects on cytokines and bone density, this compound was found to suppress the development of synovial lesions and joint destruction in animal models. Histological evaluations showed a marked reduction in inflammatory cell infiltration and synovial hyperplasia, indicating its potential as an effective therapeutic agent for inflammatory joint diseases .
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Adjuvant Arthritis Model : In this model, rats treated with this compound exhibited reduced clinical signs of arthritis alongside decreased levels of pro-inflammatory cytokines. The study highlighted the compound's ability to modulate immune responses effectively.
- Osteoporosis Prevention : A study focusing on postmenopausal osteoporosis demonstrated that this compound significantly mitigated bone loss associated with estrogen deficiency by targeting osteoclast activity.
- Rheumatoid Arthritis Models : In chronic models of rheumatoid arthritis, administration of this compound led to improved clinical scores and reduced joint swelling compared to untreated controls.
Properties
CAS No. |
158146-85-1 |
---|---|
Molecular Formula |
C25H26N4O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3 |
InChI Key |
CLQRMSBSMHXMMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
158146-85-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate TAK 603 TAK-603 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.